3-((4-fluorophenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide
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Overview
Description
3-((4-fluorophenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is a complex organic compound that features a combination of fluorophenyl, thiophene, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 1,3,4-oxadiazole ring, followed by the introduction of the thiophene and fluorophenyl groups. The final step involves the formation of the propanamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-((4-fluorophenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and oxadiazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-chlorophenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide
- 3-((4-bromophenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide
- 3-((4-methylphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide
Uniqueness
The presence of the fluorophenyl group in 3-((4-fluorophenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S2/c16-11-1-3-12(4-2-11)23-8-6-13(20)17-15-19-18-14(21-15)10-5-7-22-9-10/h1-5,7,9H,6,8H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJNBJUCBSDVTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCC(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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